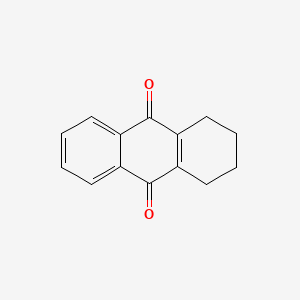

Tetrahydroanthraquinone

Numéro de catalogue B8792033

Poids moléculaire: 212.24 g/mol

Clé InChI: OTBHDFWQZHPNPU-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04220597

Procedure details

Provided that volatile or gaseous compounds are used as the compounds with an alkaline reaction, these compounds can be added at one or more points between the reactor in which naphthalene is oxidised and the reactor in which the reaction with butadiene takes place, or into one or more of the gas streams which are recycled to the naphthalene oxidation. For example, volatile or gaseous compounds with an alkaline reaction can be added at the following points: between the reactor in which naphthalene is oxidised and the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, into the reactor in which the reaction with butadiene takes place, into the gases which are recycled from the quenching and/or cooling to the naphthalene oxidation or into the gases which are recycled to the naphthalene oxidation from the oxidation of tetrahydroanthraquinone to give anthraquinone. If non-volatile compounds with an alkaline reaction are used, it is appropriate to add the latter at points at which a liquid product is present, is conveyed or is formed immediately after the addition of the compound with an alkaline reaction. For example, non-volatile compounds with an alkaline reaction can be added at the following points: shortly before or at the entry of the gases from the naphthalene oxidation into the quenching and/or cooling device, into the quenching and/or cooling device, between the quenching and/or cooling device and the reactor in which the reaction with butadiene takes place, or into the reactor in which the reaction with butadiene takes place.

Name

Identifiers

|

REACTION_CXSMILES

|

C1C2C(=CC=CC=2)C=CC=1.C=CC=C.[CH2:15]1[C:28]2[C:27](=[O:29])[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20](=[O:30])[C:19]=2[CH2:18][CH2:17][CH2:16]1>>[CH:22]1[C:21]2[C:20](=[O:30])[C:19]3[C:28](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:27](=[O:29])[C:26]=2[CH:25]=[CH:24][CH:23]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC=C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=CC=CC=C12

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Provided that volatile or gaseous compounds

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are used as the compounds with an alkaline reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

can be added at the following points

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the quenching and/or cooling device

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

into the quenching and/or cooling device

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

between the quenching and/or cooling device

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |